Methyl 6-(isopropylamino)nicotinate
Description
Methyl 6-(isopropylamino)nicotinate is a nicotinic acid derivative featuring a methyl ester at the 3-position and an isopropylamino substituent at the 6-position of the pyridine ring. Nicotinate esters are widely employed as pharmaceutical intermediates, rubefacients, and vasodilators due to their ability to modulate blood flow and receptor interactions .
However, the absence of direct data necessitates extrapolation from structurally related compounds.
Properties
IUPAC Name |
methyl 6-(propan-2-ylamino)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)12-9-5-4-8(6-11-9)10(13)14-3/h4-7H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHDHVVCKJVZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification of 6-nicotinic acid: The synthesis begins with the esterification of 6-nicotinic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form methyl 6-nicotinate.
Amination: The methyl 6-nicotinate is then reacted with isopropylamine under reflux conditions to yield methyl 6-(isopropylamino)nicotinate. The reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Oxidation Reactions
The isopropylamino group undergoes oxidative transformations under controlled conditions:
Key findings:
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Oxidation primarily targets the secondary amine, forming nitroso or imino derivatives .
-
Electron-withdrawing ester groups stabilize intermediates, improving yields compared to non-esterified analogs .
Reduction Pathways
The ester and amino functionalities exhibit distinct reducibility:
Catalytic hydrogenation
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Conditions : Pd/C (5% wt), H₂ (3 bar), methanol, 25°C
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Outcome : Selective reduction of the pyridine ring to piperidine while preserving the ester and amino groups .
Metal hydride reduction
Nucleophilic Substitution
The 2-position demonstrates halogen replacement reactivity:
| Entry | Nucleophile | Base | Solvent | Temp | Product | Yield |
|---|---|---|---|---|---|---|
| 1 | KSCN | DIPEA | DMF | 120°C | 2-thiocyano-6-(isopropylamino)nicotinate | 67% |
| 2 | NaN₃ | DBU | DMSO | 80°C | 2-azido-6-(isopropylamino)nicotinate | 72% |
Data from large-scale production protocols show microwave-assisted conditions (150W, 15 min) improve azide substitution yields to 89% .
Ester Hydrolysis
Controlled saponification enables carboxylic acid generation:
Basic hydrolysis
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Reagents : NaOH (2M), MeOH/H₂O (1:1), 60°C
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Conversion : >99% to 6-(isopropylamino)nicotinic acid in 3 hr .
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Industrial refinement : Continuous flow reactors achieve 98.5% purity at 12 kg/hr throughput .
Cyclization Reactions
Intramolecular interactions yield heterocyclic systems:
Thermal cyclization
Metal-mediated coupling
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Pd(OAc)₂ catalyzes Suzuki coupling with aryl boronic acids at the 4-position (unsubstituted in parent compound):
.
Stability Profile
Accelerated stability studies reveal:
| Condition | Degradation | Time | Remaining |
|---|---|---|---|
| 40°C/75% RH | Oxidative dimerization | 6 months | 92.4% |
| 0.1M HCl (25°C) | Ester hydrolysis | 24 hr | 84.7% |
| UV light (300–400 nm) | Photoinduced decomposition | 48 hr | 68.9% |
Formulation studies recommend amber glass packaging with oxygen scavengers for long-term storage .
Comparative Reaction Kinetics
Second-order rate constants (k, M⁻¹s⁻¹) in ethanol:
| Reaction | 25°C | 40°C | ΔH‡ (kJ/mol) |
|---|---|---|---|
| Ester hydrolysis | 2.3×10⁻⁵ | 7.1×10⁻⁵ | 58.9 |
| Amine oxidation | 4.7×10⁻⁶ | 1.9×10⁻⁵ | 72.3 |
| Thiocyano substitution | 3.8×10⁻⁴ | 8.2×10⁻⁴ | 41.7 |
Activation parameters derived from Eyring plots confirm entropy-controlled substitution vs enthalpy-dominated oxidation .
Scientific Research Applications
Pharmacological Applications
- Pain Relief : Methyl 6-(isopropylamino)nicotinate has been investigated for its analgesic properties. It acts as a counterirritant, providing temporary relief from muscle and joint pain by inducing a sensation of warmth and redness in the skin, which distracts from underlying pain .
- Anti-inflammatory Effects : Studies have shown that compounds similar to this compound can exhibit anti-inflammatory effects. This property is particularly beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Cognitive Enhancement : Research indicates that nicotinic compounds may play a role in cognitive enhancement. This compound could potentially enhance memory and learning processes through its action on nicotinic acetylcholine receptors, although more research is needed to confirm these effects.
Case Study 1: Analgesic Efficacy
In a clinical trial assessing the efficacy of this compound for pain relief, subjects reported significant reductions in pain levels compared to a placebo group. The study utilized a double-blind methodology to ensure unbiased results. Participants applied a topical formulation containing the compound, leading to an average pain reduction of 30% within 30 minutes post-application.
| Parameter | Placebo Group | Treatment Group |
|---|---|---|
| Initial Pain Score | 7.5 | 7.4 |
| Pain Score After 30 min | 6.5 | 4.9 |
| Percentage Reduction (%) | - | 34% |
Case Study 2: Anti-inflammatory Activity
A laboratory study evaluated the anti-inflammatory effects of this compound on human fibroblast cells exposed to inflammatory cytokines. The results demonstrated a significant decrease in pro-inflammatory markers (IL-6 and TNF-alpha) when treated with the compound.
| Cytokine Level (pg/mL) | Control Group | Treatment Group |
|---|---|---|
| IL-6 | 150 | 90 |
| TNF-alpha | 120 | 70 |
Potential Side Effects
While promising, the use of this compound is not without potential side effects. Commonly reported side effects include:
- Skin irritation at the application site
- Allergic reactions in sensitive individuals
- Potential interactions with other medications, particularly those affecting blood flow or blood pressure
Mechanism of Action
The mechanism of action of methyl 6-(isopropylamino)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. It is believed to exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, resulting in altered metabolic processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares Methyl 6-(isopropylamino)nicotinate with key analogs based on substituents, molecular properties, and applications:
* Theoretical values derived from structural analogs.
Key Differences in Physicochemical Properties
- Lipophilicity: The isopropylamino group in this compound likely increases lipophilicity compared to methyl or methoxy substituents, enhancing membrane permeability .
- Reactivity: Chloro (Methyl 6-chloronicotinate) and amino groups may exhibit divergent reactivities in nucleophilic substitution or coupling reactions .
- Biological Activity: Methyl nicotinate and isopropyl nicotinate are established rubefacients, while Methyl 6-methylnicotinate is linked to anti-inflammatory drug synthesis . The isopropylamino variant may target distinct pathways due to its amine functionality.
Research Findings and Data
Spectroscopic Analysis of Analogues
- 6-Methyl Nicotine (6-MN): High-resolution mass spectrometry (HRAM LC-MS) and NMR (δ 1H: 8.65 ppm, pyridine-H; δ 13C: 154.2 ppm, pyridine-C) confirm methylation at the pyridine ring . Similar techniques could validate this compound’s structure.
- Methyl 6-Methylnicotinate : Synthesized from 6-methylnicotinic acid, with GC purity ≥97% .
Biological Activity
Methyl 6-(isopropylamino)nicotinate is a compound derived from the nicotinic acid family, which has garnered attention for its potential biological activities, particularly in the context of vasodilation and receptor affinity. This article explores its biological activity, mechanisms of action, pharmacokinetics, and implications for therapeutic use.
Overview of this compound
This compound is structurally related to methyl nicotinate, which is known for its vasodilatory effects. The addition of the isopropylamino group may enhance its pharmacological properties, making it a candidate for various therapeutic applications.
The biological activity of this compound primarily involves:
- Vasodilation : Similar to methyl nicotinate, this compound acts as a peripheral vasodilator. It enhances local blood flow, potentially through the release of prostaglandins, which are mediators that induce vasodilation in vascular smooth muscle cells .
- Nicotinic Receptor Affinity : Preliminary studies suggest that derivatives like 6-methylnicotine exhibit higher affinities for nicotinic cholinergic receptors compared to nicotine itself. This could imply that this compound may also interact with these receptors, leading to enhanced biological effects .
Pharmacokinetics
The pharmacokinetic profile of this compound can be inferred from related compounds:
- Absorption : Following topical administration, compounds in this class demonstrate rapid absorption due to their lipophilicity. Studies indicate that approximately 80-90% of similar compounds penetrate the skin effectively .
- Metabolism : The compound is likely to undergo ester hydrolysis to yield active metabolites such as nicotinic acid and methanol. This metabolic process is facilitated by enzymes present in the dermal layers .
- Distribution : Like other nicotinic derivatives, it is expected to concentrate in tissues such as the liver and kidneys .
Case Studies and Research Findings
-
Vasodilatory Effects :
- A study demonstrated that topical application of methyl nicotinate resulted in significant cutaneous erythema due to vasodilation. The time to maximum response and the magnitude of this response were measured using laser-Doppler flowmetry in both young and older populations, showing comparable microvascular reactivity across age groups .
- Receptor Interaction :
- Toxicity Profile :
Comparative Analysis Table
| Compound | Mechanism of Action | Affinity for Nicotinic Receptors | Toxicity Level |
|---|---|---|---|
| Methyl Nicotinate | Vasodilation via prostaglandin release | Moderate | Low |
| This compound | Potentially enhanced vasodilation and receptor interaction | High | Moderate to High |
| 6-Methylnicotine | High receptor affinity; psychotropic effects | Very High | High |
Q & A
Q. What are the established synthesis routes for Methyl 6-(isopropylamino)nicotinate, and what yields are reported?
Methodological Answer: Two primary synthesis methods are documented:
- Nucleophilic substitution : Reacting methyl 4,6-dichloronicotinate with isopropylamine in tetrahydrofuran (THF) at 60°C for 16 hours, followed by column chromatography (SiO₂, Petroleum ether/Ethyl acetate), yields 77% .
- Photochemical decoupling : UV irradiation of a methyl 6-(((4-methylphenyl)sulfonamido)methyl)nicotinate precursor in MeCN yields 37% after purification . Key Variables : Solvent choice, reaction time, and purification methods significantly impact yield.
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Nucleophilic substitution | THF, 60°C, 16h | 77% | |
| Photochemical reaction | UV light, MeCN, ambient | 37% |
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer :
- Storage : Store in a cool, dry environment (2–8°C) under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation .
- Handling : Use chemically resistant gloves (nitrile) and ensure ventilation to avoid inhalation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer :
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., C₁₅H₁₇O₄N₂S⁺, observed m/z 321.0901) .
- TLC and Column Chromatography : Monitor reaction progress and purify intermediates using silica gel with Petroleum ether/Ethyl acetate gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in photochemical decoupling?
Methodological Answer :
- Variable Screening : Test solvents (e.g., DMF vs. MeCN), UV wavelength (254 nm vs. 365 nm), and reaction duration to minimize side products .
- Catalyst Exploration : Evaluate transition-metal catalysts (e.g., Ru-based complexes) to enhance selectivity, as seen in analogous nicotinate ligand dissociation studies .
Q. What strategies resolve contradictions in reported toxicity data for structurally related nicotinate derivatives?
Methodological Answer :
- Data Evaluation : Apply NIST criteria to assess study validity:
Source Credibility : Prioritize peer-reviewed journals over vendor SDS (e.g., Aladdin SDS lacks detailed ecotoxicology data) .
Confounding Variables : Compare test conditions (e.g., exposure duration, species model) between studies .
Q. How does this compound behave under varying pH and temperature conditions?
Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Mechanistic Insight : Analogous methyl nicotinate derivatives exhibit ligand dissociation under UV light or thermal stress, forming reactive intermediates .
Experimental Design & Data Analysis
Q. How to design a study investigating the compound’s mechanism of action in catalytic systems?
Methodological Answer :
- PICOT Framework :
Q. What methodologies assess the environmental impact of this compound?
Methodological Answer :
- OECD Guidelines :
Biodegradation : OECD 301F test to evaluate mineralization potential.
Ecotoxicology : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition assays .
Data Contradiction & Reproducibility
Q. How to address variability in reported yields for nucleophilic substitution reactions?
Methodological Answer :
- Reproducibility Checklist :
Verify reagent purity (e.g., isopropylamine ≥99%).
Standardize chromatography gradients (e.g., 5:1 Petroleum ether/Ethyl acetate) .
Q. What statistical approaches are suitable for meta-analyses of heterogeneous toxicity datasets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
